molecular formula C12H17NO2 B4890992 2-(4-isopropylphenoxy)propanamide

2-(4-isopropylphenoxy)propanamide

Cat. No. B4890992
M. Wt: 207.27 g/mol
InChI Key: NERBYRQVKRXBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isopropylphenoxy)propanamide, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is synthesized through a simple method that involves the reaction of 4-isopropylphenol with propionyl chloride.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxy)propanamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. 2-(4-isopropylphenoxy)propanamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This inhibition of NF-κB leads to the suppression of pro-inflammatory cytokine production and subsequent reduction in inflammation.
Biochemical and Physiological Effects
Apart from its anti-inflammatory activity, 2-(4-isopropylphenoxy)propanamide has also been shown to exhibit other biochemical and physiological effects. Studies have demonstrated that 2-(4-isopropylphenoxy)propanamide has antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 2-(4-isopropylphenoxy)propanamide also has antiproliferative activity, which has been investigated in the context of cancer treatment. Additionally, 2-(4-isopropylphenoxy)propanamide has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-isopropylphenoxy)propanamide in lab experiments is its ease of synthesis. The synthesis method is simple and can be carried out using commercially available reagents. Additionally, 2-(4-isopropylphenoxy)propanamide has been shown to be stable under various conditions, which makes it suitable for use in different experimental settings. However, one of the limitations of using 2-(4-isopropylphenoxy)propanamide is its low solubility in water, which can make it challenging to use in aqueous-based experiments.

Future Directions

There are several future directions for the research on 2-(4-isopropylphenoxy)propanamide. One of the potential areas of investigation is the development of 2-(4-isopropylphenoxy)propanamide-based drugs for the treatment of inflammatory diseases. Additionally, further studies can be conducted to investigate the antiproliferative and neuroprotective properties of 2-(4-isopropylphenoxy)propanamide. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of 2-(4-isopropylphenoxy)propanamide. Finally, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-(4-isopropylphenoxy)propanamide to determine its suitability for use in clinical applications.
Conclusion
In conclusion, 2-(4-isopropylphenoxy)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method is simple, and the compound exhibits anti-inflammatory, antioxidant, antiproliferative, and neuroprotective activities. While there are some limitations to using 2-(4-isopropylphenoxy)propanamide in lab experiments, there are several potential future directions for research on this compound. Overall, 2-(4-isopropylphenoxy)propanamide has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)propanamide involves the reaction of 4-isopropylphenol with propionyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2-(4-isopropylphenoxy)propanamide as a white crystalline solid with a melting point of 97-99°C. The purity of the synthesized compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

2-(4-isopropylphenoxy)propanamide has been investigated for its potential therapeutic properties in various scientific research studies. One of the most promising applications of 2-(4-isopropylphenoxy)propanamide is its anti-inflammatory activity. Studies have shown that 2-(4-isopropylphenoxy)propanamide inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity of 2-(4-isopropylphenoxy)propanamide makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERBYRQVKRXBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Propan-2-yl)phenoxy]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.